Acidity Advantage Over Isothiazol-3-ol
The isoxazol-3-ol core is 1.7 pKa units more acidic than the corresponding isothiazol-3-ol core, as determined by 13C NMR titration [1]. This difference is a major factor influencing biological activity differences between isoxazol-3-ol and isothiazol-3-ol amino acid analogues [1].
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | Isoxazol-3-ol core (representative of 5-Ethyl-isoxazol-3-OL class) |
| Comparator Or Baseline | Isothiazol-3-ol core |
| Quantified Difference | Isoxazol-3-ol is 1.7 pKa units more acidic |
| Conditions | 13C NMR titration, aqueous medium |
Why This Matters
For applications where the heterocyclic ring serves as a carboxylic acid bioisostere, the higher acidity of the isoxazol-3-ol system can enhance binding interactions with cationic residues in target proteins.
- [1] Frydenvang K, Matzen L, Norrby PO, Sløk FA, Liljefors T, Krogsgaard-Larsen P, Jaroszewski JW. Structural characteristics of isoxazol-3-ol and isothiazol-3-ol, carboxy group bioisosteres examined by X-ray crystallography and ab initio calculations. J. Chem. Soc., Perkin Trans. 2. 1997;(9):1783-1792. doi:10.1039/A700332C View Source
